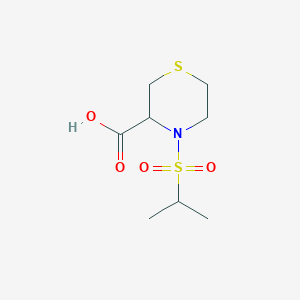
4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic acid is a chemical compound with the molecular formula C8H15NO4S2 and a molecular weight of 253.34 g/mol . This compound is characterized by the presence of a thiomorpholine ring substituted with a propane-2-sulfonyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic acid is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor agonists.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the thiomorpholine ring provides structural stability. This compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Propane-2-sulfonyl)morpholine-3-carboxylic acid: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
4-(Propane-2-sulfonyl)piperidine-3-carboxylic acid: Contains a piperidine ring instead of a thiomorpholine ring.
Uniqueness
4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic acid is unique due to the presence of both a sulfonyl group and a thiomorpholine ring, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C8H15NO4S2 |
|---|---|
Molekulargewicht |
253.3 g/mol |
IUPAC-Name |
4-propan-2-ylsulfonylthiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO4S2/c1-6(2)15(12,13)9-3-4-14-5-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
FGHPFKXEQOMGGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)N1CCSCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


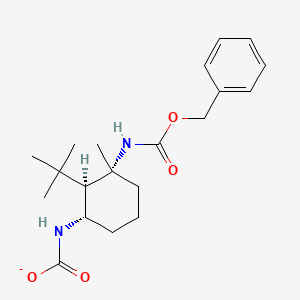
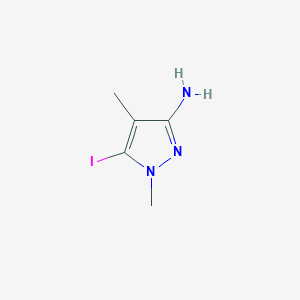
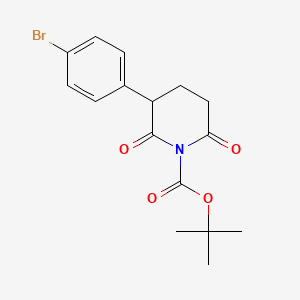
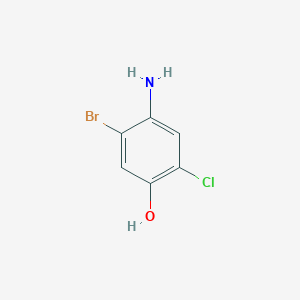
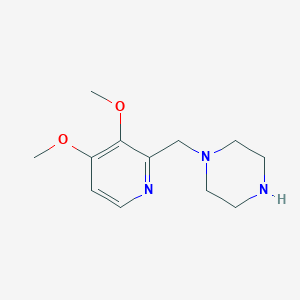
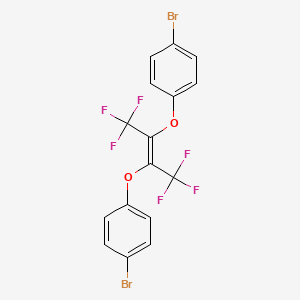
![2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B12851891.png)
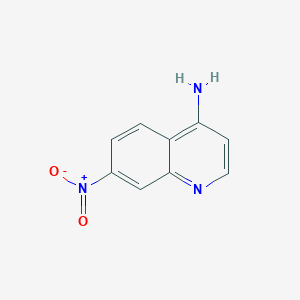
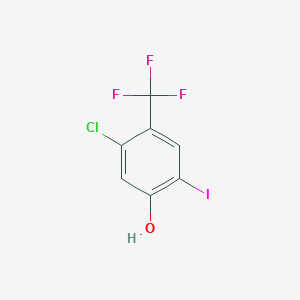

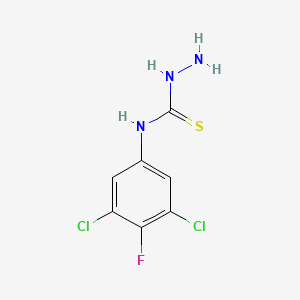
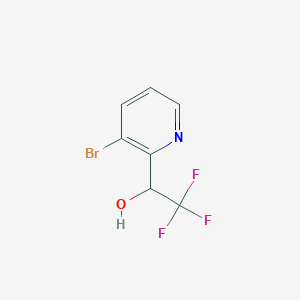
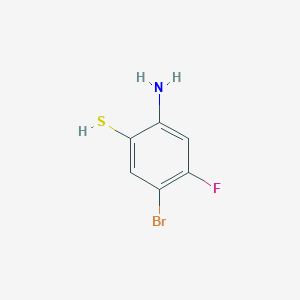
![4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B12851914.png)
